molecular formula C19H30N2O2 B1442964 tert-butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate CAS No. 1306606-80-3

tert-butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate

Cat. No. B1442964
CAS RN: 1306606-80-3
M. Wt: 318.5 g/mol
InChI Key: NQRUYCVWCPVFIP-UHFFFAOYSA-N
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Description

“tert-butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate” is a chemical compound with a molecular weight of 318.46 . It has a complex structure that includes a tert-butyl group, a phenyl group, a piperidin-2-yl group, and a carbamate group .


Molecular Structure Analysis

The IUPAC name of this compound is “tert-butyl 3-phenyl-2-(2-piperidinyl)propylcarbamate” and its InChI code is "1S/C19H30N2O2/c1-19(2,3)23-18(22)21-14-16(17-11-7-8-12-20-17)13-15-9-5-4-6-10-15/h4-6,9-10,16-17,20H,7-8,11-14H2,1-3H3,(H,21,22)" .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 318.46 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis of Sulfonamide Series

This compound is utilized in the synthesis of sulfonamide series, which are vital in medicinal chemistry due to their antibacterial properties . The protected amines from piperidine derivatives, such as tert-butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate, are key intermediates in creating these compounds.

Development of Functional Cationic Polymers

The compound serves as a precursor for the post-polymerization quaternization of polymers. This process is essential for synthesizing functional cationic polymers that have applications ranging from gene delivery systems to antimicrobial agents .

Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines

In organic synthesis, tert-butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate is used in palladium-catalyzed reactions to produce N-Boc-protected anilines. These are important intermediates for the synthesis of various pharmaceuticals and fine chemicals .

Synthesis of Tetrasubstituted Pyrroles

The compound is also involved in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position. These pyrroles have potential applications in pharmaceuticals and materials science .

Anti-Inflammatory Activity

Research has shown that derivatives of tert-butyl carbamates exhibit significant anti-inflammatory activity. This suggests that tert-butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate could be modified to develop new anti-inflammatory drugs with potentially fewer side effects than current medications .

Antimicrobial Activity

Analogues of tert-butyl carbamates have been studied for their antimicrobial activity. Modifications to the benzene ring, such as the introduction of fluoro groups, can enhance the antimicrobial action of these molecules .

Synthesis of Protected Amino Acids

The compound is used in the synthesis of protected amino acids, which are essential in peptide synthesis. These protected amino acids can then be deprotected under mild conditions to yield the desired peptides .

Bulk Custom Synthesis

Lastly, tert-butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate is available for bulk custom synthesis. This indicates its utility in large-scale chemical production, where it can serve as a building block for a variety of complex molecules .

properties

IUPAC Name

tert-butyl N-(3-phenyl-2-piperidin-2-ylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-19(2,3)23-18(22)21-14-16(17-11-7-8-12-20-17)13-15-9-5-4-6-10-15/h4-6,9-10,16-17,20H,7-8,11-14H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRUYCVWCPVFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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